molecular formula C14H14N2O4S B5870038 N-(3-ethylphenyl)-2-nitrobenzene-1-sulfonamide

N-(3-ethylphenyl)-2-nitrobenzene-1-sulfonamide

Cat. No.: B5870038
M. Wt: 306.34 g/mol
InChI Key: CBDQJUUHMZJVQA-UHFFFAOYSA-N
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Description

N-(3-Ethylphenyl)-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a nitro-substituted benzene ring linked to a sulfonamide group, with a 3-ethylphenyl substituent on the nitrogen atom. This compound belongs to a broader class of aromatic sulfonamides, which are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties . The ethyl group at the 3-position of the phenyl ring introduces steric and electronic effects that influence its physicochemical properties, such as solubility and lipophilicity, which are critical for its interactions in biological systems. Structural studies, including crystallographic analyses, reveal that the nitro group at the 2-position of the benzene ring and the sulfonamide moiety contribute to planar molecular geometry, facilitating π-π stacking and hydrogen bonding in solid-state configurations .

Synthetic routes for this compound typically involve sulfonylation of 3-ethylaniline with 2-nitrobenzenesulfonyl chloride under controlled conditions, followed by purification via recrystallization .

Properties

IUPAC Name

N-(3-ethylphenyl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-2-11-6-5-7-12(10-11)15-21(19,20)14-9-4-3-8-13(14)16(17)18/h3-10,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDQJUUHMZJVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethylphenyl)-2-nitrobenzene-1-sulfonamide typically involves a multi-step process. One common method includes the nitration of 3-ethylphenylamine to introduce the nitro group, followed by sulfonation to attach the sulfonamide moiety. The reaction conditions often involve the use of strong acids like sulfuric acid for sulfonation and nitric acid for nitration .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Reductive Coupling of Nitroarenes and Sulfinates

A key synthesis method involves reductive coupling of nitroarenes with aryl sulfinates. Sodium bisulfite (NaHSO₃) and reducing agents (e.g., FeCl₂ or SnCl₂) enable the reaction under mild conditions . For example:

  • Reaction Conditions :

    • Reagents : Sodium bisulfite (3–4.5 equiv.), FeCl₂ (10 mol%), DMSO solvent.

    • Mechanism : Reduction of nitroarene to nitroso intermediate, followed by coupling with sulfinate nucleophile .

    • Yield Optimization : Higher sodium bisulfite equivalents (4.5 equiv.) improve conversion to sulfonamide, though homocoupling byproducts may form .

ParameterVariationYield (Conversion to Product)
Sodium bisulfite3.0 → 4.5 equiv.35% → Quantitative
Reducing agentFeCl₂ vs. SnCl₂ + NaHSO₃62% vs. 81%
Stirring methodUltrasonic bath (70% yield)Quantitative (reference)

Data adapted from reductive coupling studies .

Nucleophilic Substitution with Sulfonyl Chlorides

Alternative synthesis involves reacting nitrobenzenesulfonyl chloride with amines. For example, tryptamine reacts with nitrobenzenesulfonyl chloride in aqueous conditions to form sulfonamides via nucleophilic substitution .

Reduction of Nitro Group

The nitro group undergoes reduction to an amino group under catalytic hydrogenation (e.g., H₂ with Pd/C). This reaction is critical for functional group interconversion.

Hydrolysis and Amino Group Reactivity

Sulfonamides can hydrolyze under acidic/basic conditions, though steric hindrance from the 3-ethylphenyl group may stabilize the compound. The amino group may also participate in acylation or alkylation reactions.

Role of Sodium Bisulfite and Reducing Agents

Sodium bisulfite acts as a two-electron reducing agent, facilitating nitroarene reduction to nitroso intermediates. Tin(II) chloride (SnCl₂) enhances reactivity when combined with sodium bisulfite .

Influence of Solvent and Stirring

DMSO is preferred for its high polarity and solvent compatibility. Ultrasonic stirring or ThermoMixer agitation improves reaction efficiency, particularly at larger scales .

Structural and Functional Group Stability

  • Nitro Group : Resistant to reduction under standard conditions unless catalytic hydrogenation is applied.

  • Sulfonamide : Stable under most reaction conditions but susceptible to hydrolysis under extreme pH .

Scientific Research Applications

Scientific Research Applications

N-(3-ethylphenyl)-2-nitrobenzene-1-sulfonamide has been investigated for various applications in scientific research, particularly in medicinal chemistry and biochemistry.

Enzyme Inhibition

The sulfonamide moiety is known for its ability to inhibit specific enzymes by interacting with their active sites. This interaction can lead to the modulation of various biochemical pathways, making it a candidate for drug development targeting diseases where enzyme inhibition is beneficial. For instance, sulfonamides have been studied for their potential to inhibit carbonic anhydrases, which are crucial in regulating pH and fluid balance in biological systems .

Antimicrobial Properties

Sulfonamides have historically been used as antimicrobial agents. This compound has shown promise in preliminary studies as a potential antimicrobial compound. Its structural similarity to other known sulfonamides suggests that it may exhibit similar mechanisms of action against bacterial infections .

Anti-inflammatory Activity

Research indicates that sulfonamides can possess anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. Studies on structurally related compounds suggest that this compound may also modulate inflammatory pathways, although specific studies on this compound are still needed .

Case Study 1: Enzyme Inhibition

A study published in MDPI explored the enzyme inhibitory effects of various sulfonamide derivatives, including those similar to this compound. The results indicated significant inhibition against certain targets, suggesting that modifications in structure could enhance biological activity and selectivity .

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of sulfonamide compounds demonstrated varying degrees of antimicrobial activity against common pathogens. The findings indicated that compounds with specific substituents on the phenyl ring exhibited enhanced potency, providing insight into the structure-activity relationship that could be applied to this compound .

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-nitrobenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent (Position) Molecular Weight (g/mol) Melting Point (°C) Solubility Biological Activity References
This compound -C₂H₅ (3-position) ~306.3* Not reported Moderate (DMF) Ceramidase inhibition (moderate)
N-(3-Methylphenyl)-2-nitrobenzene-sulfonamide -CH₃ (3-position) 292.3 160–162 High (DMSO) Higher crystallinity, lower bioactivity
N-(3-Chlorophenyl)-2-nitrobenzene-sulfonamide -Cl (3-position) 312.7 175–177 Low (aqueous) Enhanced thermal stability
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide -OCH₃ (2-position) 319.4 98–100 High (ethanol) Antimicrobial activity

*Calculated based on standard atomic weights.

Substituent-Driven Physicochemical Properties

  • Ethyl vs. Crystallographic data indicate that the methyl analog exhibits higher crystallinity due to reduced steric hindrance, whereas the ethyl group introduces torsional strain, affecting packing efficiency .
  • Chloro Substituent : The chloro analog (N-(3-chlorophenyl)-2-nitrobenzene-sulfonamide) shows a higher melting point (175–177°C) due to stronger halogen bonding and intermolecular interactions, though its low aqueous solubility limits bioavailability .
  • Methoxy Substituent: N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide demonstrates superior solubility in polar solvents like ethanol, attributed to the electron-donating methoxy group, which also enhances antimicrobial efficacy .

Biological Activity

N-(3-ethylphenyl)-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing from various studies and research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 3-ethylphenylamine with 2-nitrobenzenesulfonyl chloride. The reaction conditions typically involve the use of organic solvents and base catalysts to facilitate the formation of the sulfonamide bond. The yield and purity of the synthesized compound can be optimized through recrystallization techniques.

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of sulfonamide derivatives, including this compound. The compound has shown promising results against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating effective inhibition of growth. For example, a study reported that derivatives exhibited MIC values ranging from 32 to 128 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has demonstrated that nitrobenzenesulfonamides can act as selective cytotoxic agents in hypoxic conditions, which are prevalent in many tumors. In vitro studies indicated that this compound significantly reduced the viability of hypoxic cancer cells while sparing aerobic cells . This selective toxicity is attributed to its ability to target metabolic pathways altered in hypoxic tumor microenvironments.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which have been linked to its ability to inhibit pro-inflammatory cytokines. In a model using lipopolysaccharide (LPS)-stimulated macrophages, this compound reduced levels of TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Cardiovascular Implications

Recent studies have explored the cardiovascular effects of sulfonamide derivatives. This compound has been reported to influence perfusion pressure in isolated rat heart models, indicating its potential as a cardiovascular agent . This effect may be mediated through interactions with calcium channels or endothelin receptors.

Case Study 1: Anticancer Efficacy

In a study involving EMT6 mammary carcinoma cells, this compound was found to reduce cell survival significantly when administered at concentrations above 1 mM. The compound's efficacy was further evaluated in vivo, where it demonstrated limited cytotoxic effects at higher doses .

Case Study 2: Anti-inflammatory Activity

In vitro assays using human macrophages showed that treatment with this compound led to a decrease in inflammatory markers. This suggests that the compound could be further developed for conditions characterized by excessive inflammation .

Q & A

Q. What are the standard synthetic routes for preparing N-(3-ethylphenyl)-2-nitrobenzene-1-sulfonamide?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between 3-ethylaniline and 2-nitrobenzenesulfonyl chloride. The reaction is carried out in an aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Purification involves column chromatography or recrystallization to isolate the sulfonamide product . Key parameters include stoichiometric ratios (1:1.2 amine:sulfonyl chloride) and reaction temperatures (0–25°C) to minimize side reactions.

Q. What spectroscopic and analytical techniques are employed to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the ethylphenyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) and sulfonamide NH (δ 8.5–9.5 ppm). The nitro group causes deshielding in aromatic protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ and fragmentation patterns, such as loss of the sulfonamide group (m/z 183 for 2-nitrobenzenesulfonyl fragment) .
  • X-ray Crystallography: Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 9.03 Å, b = 9.65 Å, c = 15.88 Å) are used to resolve bond angles and torsion strains .

Q. How does the sulfonamide functional group influence chemical reactivity?

Methodological Answer: The sulfonamide group acts as a strong electron-withdrawing moiety, directing electrophilic substitution to the nitrobenzene ring’s meta position. It also enhances stability against hydrolysis compared to carboxamides. Reactivity studies show that the NH group participates in hydrogen bonding, affecting solubility in polar solvents (e.g., DMSO > water) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

Methodological Answer: Yield optimization involves:

  • Base Selection: Pyridine (in situ HCl scavenger) may outperform triethylamine due to better solubility in non-polar solvents .
  • Solvent Screening: Tetrahydrofuran (THF) or dimethylacetamide (DMAc) can enhance reaction rates by stabilizing intermediates .
  • Temperature Gradients: Gradual warming from 0°C to room temperature reduces side products (e.g., over-sulfonation) . Yield tracking via HPLC or TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) is recommended .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Methodological Answer: Discrepancies in NH proton signals may arise from tautomerism or solvent effects. Strategies include:

  • Variable Temperature NMR: Cooling to −40°C slows exchange broadening, resolving NH peaks .
  • Deuteration Experiments: Replacing NH with ND (via D₂O exchange) simplifies splitting patterns .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding peak assignments .

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Enzyme Inhibition Assays: Target sulfonamide-binding enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric methods. IC₅₀ values are calculated from dose-response curves .
  • Cellular Uptake Studies: Radiolabeled derivatives (e.g., ¹⁴C-tagged) quantify membrane permeability in cell lines (e.g., HEK293) .
  • In Vivo Models: Pharmacokinetic profiling in rodents assesses bioavailability and blood-brain barrier penetration .

Q. How is X-ray crystallography applied to analyze the crystal structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:

  • Packing Motifs: Monoclinic symmetry with Z = 4 and β = 103.76° .
  • Intermolecular Interactions: NH···O hydrogen bonds (2.8–3.0 Å) stabilize the lattice, while van der Waals forces dominate between ethylphenyl groups .
  • Thermal Ellipsoids: Anisotropic displacement parameters indicate rigidity in the sulfonamide core vs. flexibility in the ethyl substituent .

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